Superior Intraocular Pressure (IOP)-Lowering Potency of Erycibelline vs. Aceclidine and Pilocarpine
In a direct comparative study measuring IOP-lowering and miotic effects in rabbits, Erycibele Alkaloid (Erycibelline) demonstrated superior potency compared to the clinical cholinergic agonists Aceclidine and Pilocarpine. The order of effect on lowering IOP and miosis was Erycibele Alkaloid > Aceclidine > Pilocarpine, and the order for iris constriction was Erycibele Alkaloid > Pilocarpine > Aceclidine [1]. While exact pD₂ values were not reported in the abstract, the consistent top ranking across both endpoints indicates a distinct efficacy advantage. This differentiation is critical for researchers selecting a cholinergic agonist tool compound with maximal IOP-lowering capacity.
| Evidence Dimension | IOP-lowering and miotic potency (rank order) |
|---|---|
| Target Compound Data | Erycibele Alkaloid (Erycibelline) ranked highest |
| Comparator Or Baseline | Aceclidine and Pilocarpine (ranked lower) |
| Quantified Difference | Erycibelline > Aceclidine > Pilocarpine for IOP/miosis; Erycibelline > Pilocarpine > Aceclidine for iris constriction |
| Conditions | Rabbit intraocular pressure measurement via gas driving ophthalmotonometer; pupil size measurement; in vitro iris contraction assay |
Why This Matters
For glaucoma research requiring maximal IOP reduction, Erycibelline offers a superior efficacy profile compared to clinically established alternatives.
- [1] Wu Y, Peng D, Zeng S, Gu Y. The muscarinic receptor subtype study of the action on lowering IOP of cholinomimetic drugs. Yan Ke Xue Bao. 2000 Dec;16(4):243-5, 227. PMID: 12579779. View Source
